2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is a compound belonging to the thieno[2,3-d]pyrimidine class of heterocyclic compounds. This class is noted for its diverse biological activities, including antitumor and antimicrobial properties. The compound features a thienopyrimidine core, which is characterized by a fusion of thiophene and pyrimidine rings, contributing to its unique chemical behavior and potential applications in medicinal chemistry.
This compound can be synthesized from various starting materials through multiple synthetic routes, often involving reactions that modify the thieno[2,3-d]pyrimidine scaffold. It falls under the category of heterocyclic compounds, specifically within the broader classification of pyrimidines and their derivatives.
The synthesis of 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid typically involves several key steps:
For example, one synthetic route might involve treating a thiophene derivative with formaldehyde and dimethylamine to yield the dimethylaminomethyl derivative, followed by oxidation to introduce the keto group at position 4 and carboxylation at position 6.
The molecular formula for 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid is C₁₁H₁₃N₃O₃S. The compound's structure features:
The three-dimensional arrangement can be analyzed using X-ray crystallography or computational modeling to understand its conformation in biological systems.
The compound can undergo various chemical reactions typical for heterocycles:
These reactions are critical for modifying the compound for specific biological targets or enhancing its pharmacological properties.
The mechanism of action for compounds like 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid often involves inhibition of key enzymes or pathways in target cells:
Experimental data from biological assays would provide insights into its specific targets and efficacy.
The physical properties of 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid include:
Chemical properties include:
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed for characterization.
The potential applications of 2-[(dimethylamino)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid span several fields:
Heptaibin belongs to the peptaibol class of nonribosomal peptides (NRPs), characterized by high α-aminoisobutyric acid (Aib) content, N-terminal acetylation, and C-terminal amino alcohols. Its biosynthesis in Emericellopsis species is mediated by multimodular nonribosomal peptide synthetases (NRPSs). These megasynthetases operate via a thiotemplate mechanism, where each module activates, thiolates, and condenses specific amino acid residues into the growing peptide chain. The enzymatic process follows three core stages:
Table 1: Core NRPS Domains in Heptaibin Biosynthesis
Domain Type | Function | Modified Residues in Heptaibin |
---|---|---|
Cs | Incorporates/activates starter unit (e.g., acetyl-CoA) | Acetylated N-terminus |
A | Activates specific amino acid using ATP; high specificity for Aib | Aib (positions 1-7), hydrophobic residues |
T (PCP) | Carries activated amino acid/peptide via 4'-phosphopantetheine arm | All residues during chain elongation |
C | Catalyzes peptide bond formation between donor and acceptor T-bound substrates | Peptide bonds (Ac-Aib1-Aib2, Aib2-Aib3, etc.) |
E (optional) | Epimerizes L-amino acids to D-amino acids | Potential D-residues (if present) |
Te | Releases full-length peptide via hydrolysis/macrocyclization | Linear heptapeptide chain termination |
The Emericellopsis NRPS exhibits high fidelity for non-proteinogenic amino acids like Aib, enabled by specific A-domain substrate-binding pockets. The colinearity rule typically applies: the sequential order of NRPS modules dictates the heptaibin amino acid sequence. Post-assembly modifications, potentially involving cytochrome P450 enzymes or oxidoreductases, may generate the final bioactive structure [5] [9].
Peptaibol biosynthesis, including heptaibin production in Emericellopsis, is tightly regulated by interconnected genetic and environmental networks:
Table 2: Key Regulatory Factors Influencing Heptaibin Biosynthesis
Regulatory Level | Factor/Process | Mechanism/Effect on Heptaibin Production |
---|---|---|
Global Regulators | laeA ortholog | Chromatin remodeling; activates cluster expression |
Velvet complex (VeA, VelB, VosA) | Light-dependent development & secondary metabolism control | |
AreA (Nitrogen regulator) | Repression under favored N-sources (e.g., NH₄⁺) | |
CreA/Cre1 (Carbon catabolite repressor) | Repression under high glucose | |
Cluster-Specific | Pathway-specific TF within cluster | Direct activation/repression of NRPS genes |
Environmental Cues | High C/N ratio | Induction |
Fungal-fungal interaction (e.g., pathogens) | Strong induction (e.g., via MAPK signaling) | |
Oxidative stress | Variable modulation (depends on regulator) | |
Epigenetic | Histone H3 acetylation / H3K4 methylation | Promotes chromatin accessibility & transcription |
Histone H3 deacetylation / H3K27 methylation | Represses chromatin accessibility & transcription |
Comparative analysis of sequenced Emericellopsis genomes reveals the genetic architecture and evolutionary dynamics of the heptaibin NRPS cluster:
Table 3: Comparative Genomic Features of Heptaibin NRPS Clusters in *Emericellopsis spp.*
Genomic Feature | Conservation Level | Variation/Functional Implication |
---|---|---|
Core NRPS Gene (hebNRPS) | High conservation of module number & order | Defines heptapeptide backbone |
A-domain residues | Moderate conservation | Determines amino acid specificity; variations create analogs |
C, T domains | High conservation | Essential for peptide bond formation & carrier function |
E domains | Low conservation; strain-specific | Potential for D-amino acid formation in some analogs |
Cs domain | Moderate conservation | Variations may alter N-acylation (e.g., acetyl vs. other acyl) |
Te domain | Moderate conservation | Variations may influence release mechanism/product cyclization |
Flanking genes (transport, resistance) | Moderate conservation | Self-protection and export mechanisms |
Flanking genes (tailoring enzymes) | Low conservation | Strain-specific modifications (e.g., oxidation, methylation) |
Flanking genes (regulators) | Low conservation | Strain-specific regulation intensity/timing |
Cluster synteny | Core NRPS position conserved; flanking variable | Rearrangements may affect regulation or accessory functions |
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